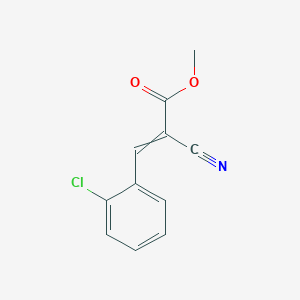
magnesium;(3R)-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;(3R)-3-hydroxybutanoic acid is a compound that combines magnesium ions with (3R)-3-hydroxybutanoic acid Magnesium is an essential mineral involved in numerous biochemical processes, while (3R)-3-hydroxybutanoic acid is a chiral molecule that plays a role in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(3R)-3-hydroxybutanoic acid typically involves the reaction of magnesium salts with (3R)-3-hydroxybutanoic acid under controlled conditions. One common method is to dissolve magnesium chloride in water and then add (3R)-3-hydroxybutanoic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the continuous mixing of reactants and efficient heat transfer, leading to higher yields and purity. Additionally, advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;(3R)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in (3R)-3-hydroxybutanoic acid can be oxidized to form a ketone.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutanoic acid.
Reduction: Formation of 3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Magnesium;(3R)-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in metabolic pathways and its potential as a dietary supplement.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages.
Wirkmechanismus
The mechanism of action of magnesium;(3R)-3-hydroxybutanoic acid involves the interaction of magnesium ions with various molecular targets. Magnesium acts as a cofactor for numerous enzymes, facilitating biochemical reactions. The (3R)-3-hydroxybutanoic acid component can be metabolized to produce energy and serve as a precursor for other biomolecules. Together, these components contribute to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium citrate
- Magnesium malate
- Magnesium glycinate
- Magnesium sulfate
Comparison
Magnesium;(3R)-3-hydroxybutanoic acid is unique due to the presence of the (3R)-3-hydroxybutanoic acid moiety, which imparts specific metabolic and biochemical properties. Unlike other magnesium compounds, it can be directly involved in energy production and metabolic pathways, making it particularly valuable in medical and biological research.
Eigenschaften
Molekularformel |
C8H16MgO6+2 |
|---|---|
Molekulargewicht |
232.51 g/mol |
IUPAC-Name |
magnesium;(3R)-3-hydroxybutanoic acid |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/t2*3-;/m11./s1 |
InChI-Schlüssel |
ZIMQIJFHENOQDO-UJKNZSQASA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)O.C[C@H](CC(=O)O)O.[Mg+2] |
Kanonische SMILES |
CC(CC(=O)O)O.CC(CC(=O)O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)





![2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol](/img/structure/B11817643.png)


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)

![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)


